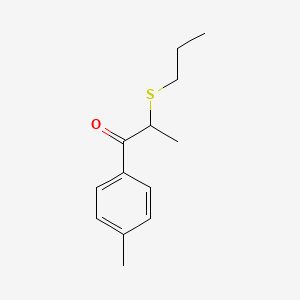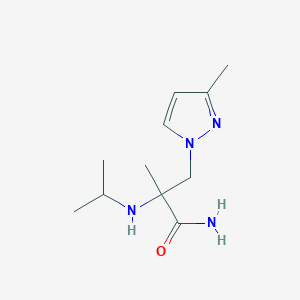
AP3Impurity5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AP3Impurity5 is a chemical compound that has garnered attention in the pharmaceutical industry due to its role as an impurity in drug synthesis. Impurities in pharmaceuticals are unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation or upon aging of both API and formulated APIs . The presence of impurities, even in small amounts, can influence the efficacy and safety of pharmaceutical products, making impurity profiling crucial .
Métodos De Preparación
The preparation of AP3Impurity5 involves several synthetic routes and reaction conditions. One common method includes a Grignard reaction, where a raw material reacts with a Grignard reagent such as 4-fluorophenylmagnesium halide . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Aplicaciones Científicas De Investigación
AP3Impurity5 has several scientific research applications across different fields:
Mecanismo De Acción
The mechanism of action of AP3Impurity5 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific context in which the compound is studied. Understanding these mechanisms is crucial for developing strategies to mitigate the effects of impurities in pharmaceuticals.
Comparación Con Compuestos Similares
AP3Impurity5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other impurities found in pharmaceutical products, such as degradation products and by-products of synthesis . What sets this compound apart is its specific chemical structure and the unique reactions it undergoes. This uniqueness can be leveraged to develop targeted analytical methods for its detection and quantification.
Conclusion
This compound is a significant compound in the pharmaceutical industry due to its role as an impurity in drug synthesis. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds is crucial for ensuring the quality and safety of pharmaceutical products.
Propiedades
Fórmula molecular |
C10H17I2NO2 |
|---|---|
Peso molecular |
437.06 g/mol |
Nombre IUPAC |
tert-butyl 2,4-bis(iodomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H17I2NO2/c1-10(2,3)15-9(14)13-7(5-11)4-8(13)6-12/h7-8H,4-6H2,1-3H3 |
Clave InChI |
ULZVMTHSSTWNTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CC1CI)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


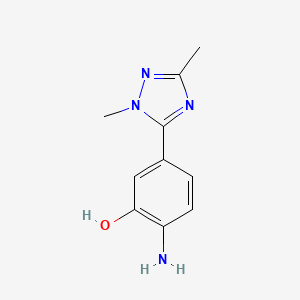
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)


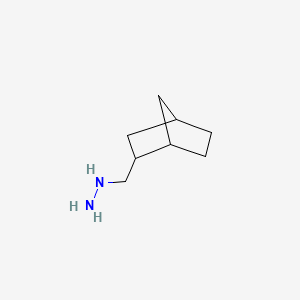


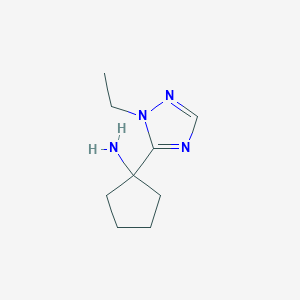

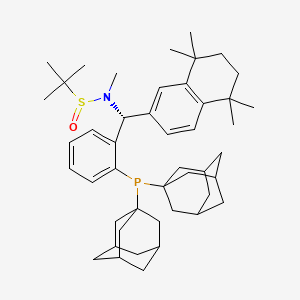
![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)
